6-Chloro-5-iodopyridazin-4-amine molecular weight and formula
6-Chloro-5-iodopyridazin-4-amine molecular weight and formula
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for 6-Chloro-5-iodopyridazin-4-amine , a high-value heterocyclic scaffold used in the development of kinase inhibitors and complex pharmaceutical intermediates.
Scaffold Architecture & Orthogonal Reactivity
Executive Summary
6-Chloro-5-iodopyridazin-4-amine is a trisubstituted pyridazine derivative characterized by three distinct chemical handles: a nucleophilic amino group (C4), a highly reactive iodide (C5), and a less reactive chloride (C6). This "halogen hierarchy" allows medicinal chemists to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) without the need for protecting groups, making it a "linchpin" intermediate for fragment-based drug discovery (FBDD).
Physicochemical Identity
The following data is derived from stoichiometric calculation and structural analogs (isomeric pyrimidines/pyridines) where specific experimental data for this exact isomer is limited.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 6-Chloro-5-iodopyridazin-4-amine | |
| Molecular Formula | C₄H₃ClIN₃ | |
| Molecular Weight | 255.44 g/mol | Average mass |
| Exact Mass | 254.9060 | Monoisotopic (³⁵Cl, ¹²⁷I) |
| CAS Number | Not widely indexed | Closest analog: 4-amino-3,6-dichloropyridazine (CAS 823-58-5) |
| Physical State | Solid (Powder) | Typically off-white to pale yellow |
| Solubility | DMSO, DMF, MeOH | Low solubility in non-polar solvents (DCM, Hexane) |
| pKa (Predicted) | ~3.5 (Conjugate acid) | Pyridazine N2 is the likely protonation site |
Elemental Analysis (Calculated)
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Iodine: 49.68%
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Carbon: 18.81%
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Nitrogen: 16.45%
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Chlorine: 13.88%
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Hydrogen: 1.18%
Synthetic Utility & Reactivity Logic
The core value of this molecule lies in the differential reactivity of the Carbon-Halogen bonds. The C5-Iodine bond is significantly weaker and more polarizable than the C6-Chlorine bond, enabling Orthogonal Functionalization .
Reactivity Hierarchy (The "Rules of Engagement")
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Position 5 (Iodine): Reacts first under mild Palladium-catalyzed conditions (e.g., Suzuki coupling at RT).
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Position 6 (Chlorine): Reacts second under forcing conditions (higher temp, specialized ligands) or via S_N_Ar with strong nucleophiles.
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Position 4 (Amine): Acts as a directing group for ortho-lithiation or can be acylated/alkylated to tune solubility.
Visualization: Orthogonal Reaction Pathway
The following diagram illustrates the sequential functionalization logic.
Caption: Sequential functionalization strategy exploiting the reactivity difference between C5-I and C6-Cl.
Experimental Protocols
Note: While specific literature on this exact isomer is rare, the following protocols are adapted from established chemistry for 4-amino-halopyridazines and 3,6-dichloropyridazine derivatives.
Protocol A: Synthesis of the Core Scaffold
Targeting the precursor: 4-amino-6-chloropyridazine followed by iodination.
Step 1: Selective Amination (Literature Precedent) Starting Material: 3,6-Dichloropyridazine.[1]
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Reaction: Dissolve 3,6-dichloropyridazine in concentrated aqueous ammonia.
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Conditions: Heat in a sealed tube/autoclave at 100–120°C for 6–12 hours.
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Workup: Cool to RT. The product (mixture of 3-amino and 4-amino isomers) precipitates.
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Purification: Fractional crystallization or column chromatography (EtOAc/Hexane) is required to isolate the 4-amino-6-chloropyridazine (often the minor isomer compared to 3-amino, but accessible). Note: Alternatively, start from 4,6-dichloro-3-methoxypyridazine followed by deprotection.
Step 2: Regioselective Iodination (The Critical Step)
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Reagents: 4-Amino-6-chloropyridazine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
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Solvent: DMF or Acetonitrile (anhydrous).
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Procedure:
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Dissolve amine in DMF under N₂ atmosphere.
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Cool to 0°C.[2]
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Add NIS portion-wise (protect from light).
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Stir at RT for 4–16 hours. Monitor by LCMS for conversion of M+H (130) to M+H (256).
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Quench: Pour into 10% Na₂S₂O₃ (aq) to neutralize excess iodine.
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Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
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Yield: Typically 60–80%.
Protocol B: Quality Control (Analytical Validation)
To confirm you have the correct isomer (6-Chloro-5-iodo vs. others):
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LC-MS:
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Target Mass: 255.9 (M+H).
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Isotope Pattern: Look for the characteristic Chlorine split (³⁵Cl/³⁷Cl ratio of 3:1). Iodine is monoisotopic.[3]
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¹H NMR (DMSO-d₆):
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Signal: A single aromatic singlet (C3-H) around δ 8.0–8.5 ppm.
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Amine: Broad singlet (NH₂) around δ 6.0–7.5 ppm (exchangeable with D₂O).
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Differentiation: If the singlet is absent, you may have iodinated the C3 position (unlikely due to sterics/electronics of the amine at C4).
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Safety & Handling
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Hazards: Organohalides are potential sensitizers. Iodine sources (NIS) are oxidizers.
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Storage: Light-sensitive (due to C-I bond). Store at 2–8°C in amber vials under inert gas (Argon/Nitrogen).
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Disposal: Segregate as halogenated organic waste.
References
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PubChem Compound Summary. (2025). 6-Amino-3-chloropyridazine (Isomeric Precedent). National Center for Biotechnology Information. Link
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Coelho, A., et al. (2004). Pyridazines.[1][4][5][6][7] Part 36: Suzuki cross-coupling reactions of 4-amino-6-chloropyridazines. Tetrahedron. (Demonstrates reactivity of the chloro-amino scaffold). Link
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Maes, B. U., et al. (2002). Kinetic differentiation between chlorine and iodine in the Suzuki reaction of 5-chloro-4-iodo-pyridazines. Synlett. (Establishes the I > Cl reactivity hierarchy). Link
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Sigma-Aldrich. (2025). 4-Amino-3,6-dichloropyridazine Product Sheet. (Common precursor data).[8] Link
Sources
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CID 122343 | C9H13N5O4 | CID 122343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
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